An In-depth Technical Guide to the Chemical Properties and Stability of Benzyl-PEG3-acid
An In-depth Technical Guide to the Chemical Properties and Stability of Benzyl-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Benzyl-PEG3-acid, a versatile bifunctional linker molecule increasingly utilized in the development of advanced therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and drug development professionals by consolidating key data, outlining experimental protocols, and illustrating relevant chemical and biological processes.
Core Chemical Properties
Benzyl-PEG3-acid, with the IUPAC name 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid, is a molecule featuring a benzyl-protected hydroxyl group at one end and a terminal carboxylic acid at the other, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts both hydrophilicity, due to the PEG chain, and lipophilicity, from the benzyl (B1604629) group, making it a valuable tool in medicinal chemistry for modulating the physicochemical properties of drug candidates.
Physicochemical Data
The key physicochemical properties of Benzyl-PEG3-acid are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 127457-63-0 | [1][2] |
| Molecular Formula | C₁₄H₂₀O₅ | [1] |
| Molecular Weight | 268.31 g/mol | [1] |
| Physical Form | Liquid or Oily Matter | [2] |
| IUPAC Name | 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid | [2] |
| Purity | Typically ≥95% or ≥97% | [2][3] |
| Predicted pKa | ~14.36 (for a similar ester) | [4] |
| InChI Key | QCNCDLBZNNIXAQ-UHFFFAOYSA-N | [2] |
Solubility
-
Water: The PEG chain imparts a degree of water solubility.
-
Polar Aprotic Solvents (DMSO, DMF): Expected to be miscible or highly soluble.[6]
-
Alcohols (Ethanol): Expected to be soluble.
-
Non-polar Organic Solvents: Limited solubility is expected due to the polar carboxylic acid and PEG chain.
Stability and Storage
The stability of Benzyl-PEG3-acid is a critical factor for its successful application in multi-step syntheses and for ensuring the integrity of resulting conjugates.
Storage Recommendations
For optimal stability, Benzyl-PEG3-acid should be stored under the following conditions:
| Condition | Recommendation | Duration | Source(s) |
| Long-term (Powder) | -20°C | Up to 2 years | [1] |
| In DMSO | 4°C | Up to 2 weeks | [1] |
| In DMSO | -80°C | Up to 6 months | [1] |
| General Laboratory (Liquid) | 2-8°C | Short-term | [2] |
It is advisable to handle the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to air and moisture, which could potentially contribute to degradation.
Potential Degradation Pathways
The chemical structure of Benzyl-PEG3-acid contains two key functionalities that are susceptible to degradation: the benzyl ether and the polyether backbone of the PEG linker.
-
Oxidative Cleavage of the Benzyl Ether: The benzylic ether linkage can be susceptible to oxidative cleavage.[7] This process can lead to the formation of the corresponding alcohol and benzaldehyde.
-
Degradation of the PEG Backbone: While the polyether backbone of PEG is generally stable to hydrolysis, it can be prone to degradation through auto-oxidation, especially in the presence of transition metal ions and oxygen.[8]
-
Hydrolysis: The ether linkages within the PEG chain are generally stable to hydrolysis under neutral and acidic conditions. However, prolonged exposure to strong basic conditions could potentially lead to cleavage.[9]
Experimental Protocols
The following sections provide detailed methodologies for common analytical techniques used to assess the purity and stability of Benzyl-PEG3-acid, as well as a general protocol for its use in PROTAC synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general reverse-phase HPLC method suitable for determining the purity of Benzyl-PEG3-acid.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the benzyl chromophore) and/or Charged Aerosol Detection (CAD) for universal detection of non-volatile analytes.[10][11]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of Benzyl-PEG3-acid in the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for confirming the chemical structure of Benzyl-PEG3-acid.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR Spectroscopy (Expected Chemical Shifts):
-
~7.3 ppm (multiplet): Aromatic protons of the benzyl group.
-
~4.5 ppm (singlet): Methylene protons of the benzyl group (-O-CH₂-Ph).
-
~3.5-3.7 ppm (multiplet): Methylene protons of the PEG chain (-O-CH₂-CH₂-O-).
-
~2.5-2.7 ppm (triplet): Methylene protons adjacent to the carboxylic acid (-CH₂-COOH).
-
Variable (broad singlet): Carboxylic acid proton (-COOH).
-
-
¹³C NMR Spectroscopy (Expected Chemical Shifts):
-
~173 ppm: Carbonyl carbon of the carboxylic acid.
-
~127-138 ppm: Aromatic carbons of the benzyl group.
-
~73 ppm: Methylene carbon of the benzyl group (-O-CH₂-Ph).
-
~68-71 ppm: Methylene carbons of the PEG chain.
-
~35 ppm: Methylene carbon adjacent to the carboxylic acid.
-
Application in PROTAC Synthesis
Benzyl-PEG3-acid is a widely used linker in the synthesis of PROTACs. Its bifunctional nature allows for the conjugation of a target protein ligand and an E3 ubiquitin ligase ligand.[12][13]
General PROTAC Synthesis Workflow
The synthesis of a PROTAC using Benzyl-PEG3-acid typically involves a multi-step process, as illustrated in the diagram below. This often begins with the activation of the carboxylic acid of the linker, followed by coupling to an amine-containing ligand. The benzyl protecting group can then be removed to reveal a hydroxyl group for subsequent conjugation to the second ligand.
Caption: A generalized workflow for the synthesis of a PROTAC using Benzyl-PEG3-acid as a linker.
PROTAC Mechanism of Action
Once synthesized, the PROTAC molecule facilitates the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
Benzyl-PEG3-acid is a key building block in modern drug discovery, offering a balance of properties that are advantageous for the development of complex therapeutic agents like PROTACs. A thorough understanding of its chemical properties, stability profile, and handling requirements is essential for its effective utilization. This guide provides a foundational understanding to aid researchers in the successful application of Benzyl-PEG3-acid in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl-PEG3-acid | 127457-63-0 [sigmaaldrich.com]
- 3. Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]
- 4. Propanoic acid, 3-[2-(2-hydroxyethoxy)ethoxy]-, phenylmethyl ester | 2618723-02-5 [m.chemicalbook.com]
- 5. N-Benzyl-N-bis(PEG3-acid), 2093154-03-9 | BroadPharm [broadpharm.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. prolynxinc.com [prolynxinc.com]
- 9. US4806658A - Cleavage of polyethylene glycol ethers by hydrolysis - Google Patents [patents.google.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
